Fmoc-2-metil-L-fenilalanina

Descripción general

Descripción

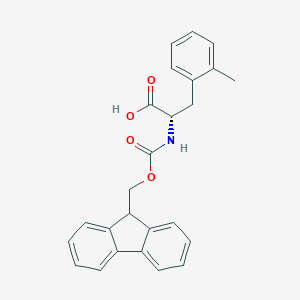

Fmoc-2-methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2-methyl-L-phenylalanine. This modification enhances the compound’s stability and makes it useful in various synthetic and research applications.

Aplicaciones Científicas De Investigación

Fmoc-2-methyl-L-phenylalanine has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Fmoc-2-methyl-L-phenylalanine primarily targets bacteria, specifically Gram-positive bacteria including MRSA . Its weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .

Mode of Action

The compound’s mode of action is based on its antimicrobial properties. It has been found to have a synergistic effect when combined with the Gram-negative specific antibiotic aztreonam (AZT). This combination increases Fmoc-2-methyl-L-phenylalanine’s permeability through the bacterial membrane, thereby enhancing its antibacterial activity against both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

The compound’s biochemical pathways involve the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Pharmacokinetics

It is known that the compound’s properties, such as its hydrogel formation ability, can be influenced by the position and number of methyl groups introduced onto the carbons of the fmoc-dipeptides .

Result of Action

The result of Fmoc-2-methyl-L-phenylalanine’s action is the formation of a hydrogel with antimicrobial properties. This hydrogel can significantly reduce the bacterial load in a mouse wound infection model . The combination of Fmoc-2-methyl-L-phenylalanine with AZT produces a synergistic effect and higher efficacy against P. aeruginosa .

Action Environment

The action of Fmoc-2-methyl-L-phenylalanine can be influenced by environmental factors such as pH and buffer ions . These factors play a key role in the self-assembly of Fmoc-2-methyl-L-phenylalanine to gel formation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-methyl-L-phenylalanine typically involves the reaction of 2-methyl-L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under alkaline conditions. The reaction is carried out in the presence of a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by crystallization to obtain a pure compound.

Industrial Production Methods

Industrial production of Fmoc-2-methyl-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-2-methyl-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-4-methyl-L-phenylalanine: Similar in structure but with a methyl group at the 4-position instead of the 2-position.

Fmoc-phenylalanine: Lacks the methyl group, making it less sterically hindered and potentially less stable.

Uniqueness

Fmoc-2-methyl-L-phenylalanine is unique due to the presence of the methyl group at the 2-position, which enhances its stability and makes it more suitable for specific synthetic applications. This structural modification also affects its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications.

Actividad Biológica

Fmoc-2-methyl-L-phenylalanine (Fmoc-2mF) is a modified amino acid derived from phenylalanine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its amino group. This modification not only enhances the compound's stability but also facilitates its use in peptide synthesis and various biological applications. Recent studies have highlighted its potential biological activities, particularly in antimicrobial and antiviral contexts.

Chemical Structure and Properties

Fmoc-2mF is structurally distinct due to the methyl group attached to the second carbon of the phenylalanine backbone. Its empirical formula is CHNO, and it typically exists as a white crystalline powder. The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective deprotection under mild conditions.

Antimicrobial Properties

Fmoc-2mF has shown significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound operates through a dual mechanism:

- Direct Interaction : At lower concentrations, Fmoc-2mF inhibits bacterial growth by entering cells and reducing intracellular glutathione levels.

- Membrane Disruption : At higher concentrations, it induces oxidative stress and alters membrane integrity, leading to bacterial cell death .

The compound's antibacterial efficacy is enhanced when combined with other antibiotics, such as aztreonam, suggesting a synergistic effect that increases permeability through bacterial membranes.

Antiviral Activity

In addition to its antibacterial properties, Fmoc-2mF has demonstrated antiviral activity against the hepatitis B virus (HBV) in vitro. The compound acts as an enzyme inhibitor, particularly targeting proteinases involved in viral replication. This suggests potential applications in developing antiviral therapies.

The biological activity of Fmoc-2mF can be attributed to its ability to:

- Inhibit Enzymatic Activity : By binding to active sites on proteinases, it alters their function and inhibits their activity.

- Self-Assembly : Fmoc-2mF can form supramolecular structures that may enhance its bioactivity through increased local concentration at target sites .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial effects of Fmoc-2mF against various strains of Gram-positive bacteria. Results indicated that at concentrations above its minimum inhibitory concentration (MIC), Fmoc-2mF significantly reduced bacterial load in both in vitro assays and in vivo skin wound infection models in mice. The study concluded that Fmoc-2mF could be a promising candidate for developing new antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) | Log Reduction |

|---|---|---|

| MRSA | 32 | 3.5 |

| Streptococcus | 16 | 4.0 |

| Enterococcus | 64 | 2.8 |

Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of Fmoc-2mF against HBV. The compound was found to inhibit viral replication effectively, with IC50 values indicating potent activity at low concentrations. This study highlights the potential for Fmoc-2mF in therapeutic applications targeting viral infections.

| Virus Type | IC50 (µM) | Selectivity Index |

|---|---|---|

| Hepatitis B | 5 | >20 |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFMRMRGTNDDAT-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375789 | |

| Record name | Fmoc-2-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211637-75-1 | |

| Record name | Fmoc-2-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.